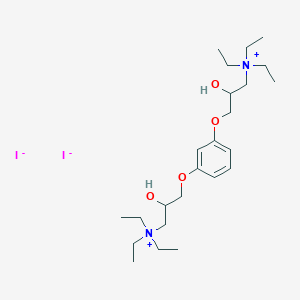
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is a chemical compound that has been used in scientific research for various purposes. It is a quaternary ammonium compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, which leads to their death. It is also thought to facilitate the uptake of genetic material into cells, which makes it an effective transfection agent.
Biochemical And Physiological Effects
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been found to have minimal toxicity in vitro and in vivo. It has also been found to be non-mutagenic and non-carcinogenic. However, it has been shown to have some cytotoxic effects at high concentrations.
Advantages And Limitations For Lab Experiments
One of the advantages of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its broad-spectrum antimicrobial activity. It has also been found to be an effective transfection agent, which makes it useful for gene therapy research. However, one of the limitations of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). One area of research could focus on optimizing the synthesis method to improve yields and reduce costs. Another area of research could focus on exploring the potential use of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) in gene therapy and other biomedical applications. Additionally, further studies could be conducted to better understand the mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) and its cytotoxic effects at high concentrations.
Synthesis Methods
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is synthesized through a specific method that involves the reaction of triethylamine with 1,4-dibromo-2-butene and then with 1,4-bis(chloromethyl)benzene. The resulting compound is then treated with sodium iodide to produce Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). This synthesis method has been studied extensively and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in scientific research for various purposes. It has been studied for its antimicrobial properties and has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in gene therapy, as it has been found to be an effective transfection agent. Additionally, Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in the synthesis of other compounds and as a reagent in organic chemistry.
properties
CAS RN |
101501-69-3 |
|---|---|
Product Name |
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE |
Molecular Formula |
C24H46I2N2O4 |
Molecular Weight |
680.4 g/mol |
IUPAC Name |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
synonyms |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



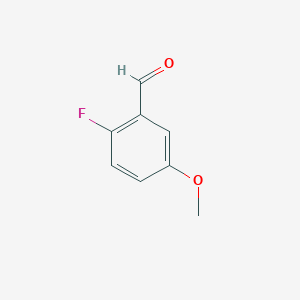

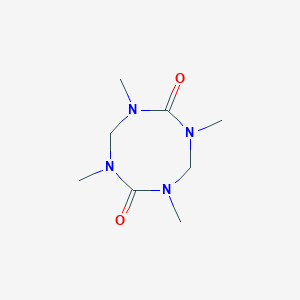

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
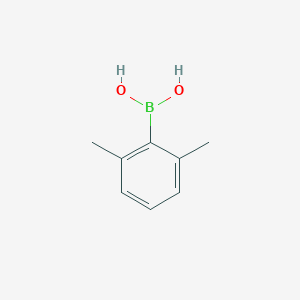
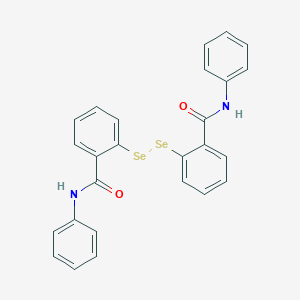
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
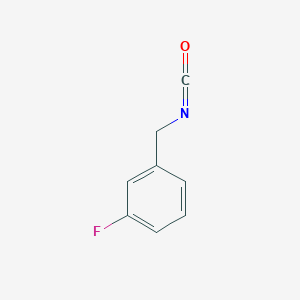


![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)